molecular formula C25H18Cl2N2O4 B1261307 N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine

N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine

Cat. No. B1261307
M. Wt: 481.3 g/mol
InChI Key: YEKXMINYMSLPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine is an N-acyl amino acid that is alanine substituted by a 2,6-dichlorobenzoyl group at the N and a 2-phenoxy-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene, a non-proteinogenic amino acid derivative, an aromatic ether and a N-acyl-amino acid. It contains a 2,6-dichlorobenzoyl group.

Scientific Research Applications

Synthesis and Biological Activity

  • N-Quinolyl-β-alanines, including derivatives similar to N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, have been synthesized through reactions with aminoquinolines and various acids. These compounds show potential biological activities, warranting further investigation in this area (Beresnevičius, Viliunas, & Kantminienė, 2000).

Chemical Synthesis Techniques

  • Innovative methods for the synthesis of β-vinyl α-amino acids have been developed, utilizing palladium-catalyzed N-quinolyl carboxamide-directed olefination. This technique is significant for creating a wide range of β-vinyl α-amino acid products, which could include N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine (Wang et al., 2014).

Strecker Degradation Studies

  • The Strecker degradation of alanine in the presence of glyoxal, a process relevant to understanding the behavior of alanine derivatives like N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, has been studied to analyze its decarboxylation pathways (Chuyen, Kurata, & Fujimaki, 1972).

Interaction with Metal Ions

  • Specific derivatives of alanine, similar to N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, have been shown to interact uniquely with metal ions. This includes the synthesis of compounds that act as specific fluoroionophores for metal ions such as Ni(II), demonstrating the potential for such compounds in metal ion detection and analysis (Milewska et al., 2005).

DNA Interaction and Cytotoxicity Studies

  • Novel gold(III) complexes of aminoquinoline derivatives, which are structurally related to N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, have been synthesized and characterized. These complexes have shown significant cytotoxicity against various tumor cell lines and interact with DNA, suggesting potential applications in cancer research and treatment (Yang et al., 2003).

properties

Product Name

N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine

Molecular Formula

C25H18Cl2N2O4

Molecular Weight

481.3 g/mol

IUPAC Name

2-[(2,6-dichlorobenzoyl)amino]-3-(2-phenoxyquinolin-6-yl)propanoic acid

InChI

InChI=1S/C25H18Cl2N2O4/c26-18-7-4-8-19(27)23(18)24(30)29-21(25(31)32)14-15-9-11-20-16(13-15)10-12-22(28-20)33-17-5-2-1-3-6-17/h1-13,21H,14H2,(H,29,30)(H,31,32)

InChI Key

YEKXMINYMSLPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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